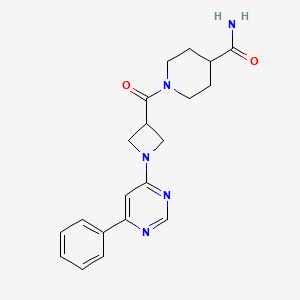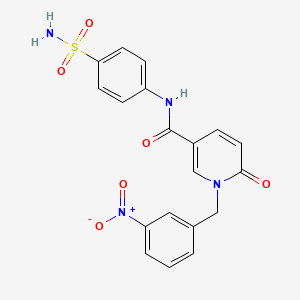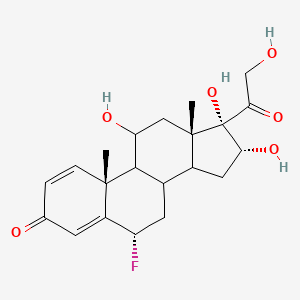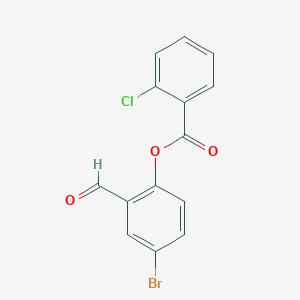
2-Chloro-N-(2-trifluoromethyl-1H-benzoimidazol-5-yl)-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(2-trifluoromethyl-1H-benzoimidazol-5-yl)-acetamide (2CNA) is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in various fields. 2CNA is a member of the family of compounds known as heterocyclic amides, which are compounds containing a nitrogen atom in a ring structure. 2CNA has been studied for its ability to act as a ligand, or a molecule that binds to another molecule, in a variety of biological processes. 2CNA has also been studied for its potential applications in the fields of synthetic chemistry and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Analgesic Activity
- Acetamide derivatives, including benzothiazolyl acetamides, have been investigated for their potential analgesic activities. These studies involved various tests like hot-plate, tail-clip, and acetic acid-induced writhing tests to assess the compounds' effectiveness against different types of pain stimuli (Kaplancıklı et al., 2012).
Antibacterial Agents
- Certain derivatives of benzothiazolyl acetamides have been synthesized and examined for their antibacterial activity. These compounds showed significant activity against various bacterial strains, indicating their potential as effective antibacterial agents (Ramalingam et al., 2019).
Antimicrobial and Genotoxic Properties
- Benzimidazole derivatives have been explored for their antimicrobial and genotoxic activities. These studies provide insights into the potential use of such compounds in treating microbial infections and understanding their effects on genetic material (Benvenuti et al., 1997).
Physicochemical and ADME Properties
- The optimization of benzimidazole-based compounds has been conducted to enhance their physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Such optimizations are crucial for developing effective pharmaceutical agents (Richter et al., 2011).
Heterocyclic Compound Synthesis
- Benzothiazolyl acetamide derivatives have been used as intermediates in the synthesis of various heterocyclic compounds. These synthetic pathways are vital for creating novel compounds with potential therapeutic applications (Mahmood & Ahmad, 2020).
Dye Intermediate Characterization
- The characterization of benzimidazole derivatives has been crucial in the dye industry, particularly in identifying and correcting manufacturing mistakes, thereby ensuring the quality of dye intermediates (Drabina et al., 2009).
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3N3O/c11-4-8(18)15-5-1-2-6-7(3-5)17-9(16-6)10(12,13)14/h1-3H,4H2,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAQGVSKJAZHKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)CCl)NC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[(2,5-Dimethylphenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione](/img/structure/B2423081.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2423083.png)
![[5-[[(5-Bromopyrimidin-2-yl)amino]methyl]thiophen-2-yl]-thiophen-2-ylmethanol](/img/structure/B2423085.png)

![1-(Benzenesulfonyl)-2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2423089.png)
![3-[2-[2-[2-[(3-Hydroxyphenyl)methylideneamino]ethoxy]ethoxy]ethyliminomethyl]phenol](/img/structure/B2423090.png)



![ethyl (2Z)-cyano(8-methoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)acetate](/img/structure/B2423098.png)
![2-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2423101.png)